molecular formula C8H9NO2 B056836 1-(5-Amino-2-hydroxyphenyl)ethanone CAS No. 50-80-6

1-(5-Amino-2-hydroxyphenyl)ethanone

Cat. No. B056836
CAS RN: 50-80-6
M. Wt: 151.16 g/mol
InChI Key: SXLHPBDGZHWKSX-UHFFFAOYSA-N
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Patent
US07601754B2

Procedure details

A suspension of N-(3-acetyl-4-hydroxy-phenyl)-acetamide (1.029 g, 5.3 mmol) in 15% HCl (1.5 ml, 6.2 mmol, 1.2 equ) was heated to reflux for 40 minutes, then cooled and neutralised with 10% aqueous ammonia. The precipitated solid was collected by filtration as 1-(5-amino-2-hydroxy-phenyl)-ethanone (0.677 g, 84%) a green solid.
Quantity
1.029 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([NH:11]C(=O)C)[CH:7]=[CH:8][C:9]=1[OH:10])(=[O:3])[CH3:2].Cl.N>>[NH2:11][C:6]1[CH:7]=[CH:8][C:9]([OH:10])=[C:4]([C:1](=[O:3])[CH3:2])[CH:5]=1

Inputs

Step One
Name
Quantity
1.029 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=CC1O)NC(C)=O
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 40 minutes
Duration
40 min
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration as 1-(5-amino-2-hydroxy-phenyl)-ethanone (0.677 g, 84%) a green solid

Outcomes

Product
Name
Type
Smiles
NC=1C=CC(=C(C1)C(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.